NNK-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

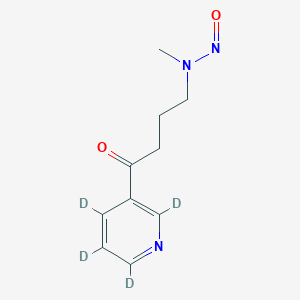

N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCN(C)N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478553 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764661-24-7 | |

| Record name | 4-(Methylnitrosoamino)-1-(3-pyridinyl-2,4,5,6-d4)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of NNK-d4

An In-depth Technical Guide to the Chemical Structure and Application of NNK-d4

Introduction

This compound, also known as 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, is a deuterated isotopologue of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[1][2] NNK is a well-established procarcinogen found in tobacco products, and it is implicated in the etiology of cancers of the lung, pancreas, and oral cavity.[3][4] The deuterated form, this compound, serves as a critical internal standard for the quantitative analysis of NNK in various biological and environmental samples through mass spectrometry-based methods.[2][5] Its use significantly improves the accuracy and precision of these analytical techniques.[5]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) atoms on the pyridine (B92270) ring of the NNK molecule.[3] The IUPAC name for this compound is N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide.[6]

The following DOT script generates a 2D chemical structure of this compound, highlighting the positions of the deuterium atoms.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 764661-24-7 | [1][3] |

| Molecular Formula | C₁₀H₉D₄N₃O₂ | [1] |

| Molecular Weight | 211.25 g/mol | [1][3][6] |

| Exact Mass | 211.125883650 Da | [6] |

| Purity | >95% (HPLC) | [3] |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] A generalized experimental workflow for the quantification of NNK in a biological matrix (e.g., urine, plasma) using this compound is described below.

General Workflow for NNK Quantification using this compound as an Internal Standard

1. Sample Preparation: A known amount of this compound is spiked into the biological sample.

2. Extraction: The analytes (NNK and this compound) are extracted from the sample matrix. This is commonly achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

3. Concentration: The extracted sample is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent to concentrate the analytes.

4. LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography step separates NNK and this compound from other components in the sample. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both NNK and this compound.

5. Quantification: The concentration of NNK in the original sample is determined by comparing the peak area ratio of NNK to that of the known concentration of the this compound internal standard.

Signaling Pathways

NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[7] Activated NNK can then interact with various cellular receptors and signaling pathways, leading to downstream effects that promote cell proliferation, survival, and migration.[7]

NNK-Mediated Oncogenic Signaling

The following diagram illustrates some of the key signaling pathways activated by NNK.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4 [lgcstandards.com]

- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | C10H13N3O2 | CID 12147167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NNK - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of NNK-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. Given the critical role of isotopically labeled internal standards in quantitative bioanalytical assays, this document outlines a plausible synthetic route and detailed purification methodologies based on established chemical principles and published procedures for analogous compounds.

Introduction

This compound is an essential internal standard for the accurate quantification of NNK in various matrices, including biological fluids and environmental samples, using mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures reliable correction for variations during sample preparation and analysis.

This guide details a proposed multi-step synthesis of this compound, commencing with the deuteration of a pyridine (B92270) precursor, followed by chain elaboration and nitrosation. Furthermore, it provides a comprehensive protocol for the purification of the final product to a high degree of chemical and isotopic purity using High-Performance Liquid Chromatography (HPLC).

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent strategy involving the preparation of a deuterated pyridyl building block followed by its coupling to the nitrosamino side chain.

Synthesis of 3-Acetylpyridine-d4

A plausible route for the preparation of the key intermediate, 3-acetylpyridine-d4, involves the hydrogen-deuterium (H-D) exchange of 3-acetylpyridine (B27631).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-acetylpyridine (1.0 eq), Palladium on Carbon (10% Pd/C, 0.05 eq), and deuterium oxide (D₂O, 20 eq).

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred vigorously for 24-48 hours under an inert atmosphere (e.g., Argon).

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the pyridine ring protons.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filtrate is then extracted with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-acetylpyridine-d4.

Synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone

This step involves a Mannich-type reaction followed by reduction.

Experimental Protocol:

-

Mannich Reaction: To a solution of 3-acetylpyridine-d4 (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine (B145610) hydrochloride (1.2 eq). The mixture is refluxed for 4-6 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated sodium carbonate solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the Mannich base.

-

Reduction: The crude Mannich base is dissolved in a suitable solvent (e.g., methanol) and reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq) at 0 °C to room temperature.

-

Purification: The resulting secondary amine, 4-(methylamino)-1-(3-pyridyl-d4)-1-butanone, is purified by column chromatography on silica (B1680970) gel.

Nitrosation to Yield this compound

The final step is the nitrosation of the secondary amine.

Experimental Protocol:

-

Reaction Setup: The purified 4-(methylamino)-1-(3-pyridyl-d4)-1-butanone (1.0 eq) is dissolved in a mixture of acetic acid and water at 0 °C.

-

Nitrosating Agent: A solution of sodium nitrite (B80452) (NaNO₂, 1.2 eq) in water is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Time: The reaction is stirred at 0 °C for 1-2 hours.

-

Work-up: The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound.

Purification of this compound

Purification of the crude this compound is critical to ensure its suitability as an internal standard. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol:

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile).

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is commonly employed.

-

Gradient Program: A linear gradient from 10% B to 90% B over 30-40 minutes can be effective. The optimal gradient should be developed based on analytical scale injections.

-

Flow Rate: The flow rate will depend on the column dimensions.

-

Detection: The elution of this compound can be monitored at a wavelength of approximately 254 nm.

-

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Post-Purification: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure this compound as a solid.

Data Presentation

The following tables summarize the expected materials and potential outcomes of the synthesis and purification process.

Table 1: Key Reagents and Materials

| Step | Reagent/Material | Purpose |

| 2.1 | 3-Acetylpyridine | Starting material |

| Palladium on Carbon (10% Pd/C) | Catalyst for H-D exchange | |

| Deuterium Oxide (D₂O) | Deuterium source | |

| 2.2 | 3-Acetylpyridine-d4 | Deuterated intermediate |

| Paraformaldehyde | Reagent for Mannich reaction | |

| Dimethylamine hydrochloride | Reagent for Mannich reaction | |

| Sodium Borohydride (NaBH₄) | Reducing agent | |

| 2.3 | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone | Precursor to this compound |

| Sodium Nitrite (NaNO₂) | Nitrosating agent | |

| Acetic Acid | Solvent and catalyst | |

| 3 | C18 RP-HPLC Column | Stationary phase for purification |

| Acetonitrile | Organic component of mobile phase | |

| Formic Acid | Mobile phase modifier |

Table 2: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| 2.1 | 3-Acetylpyridine-d4 | 70-85 | >95 (Isotopic) |

| 2.2 | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone | 50-60 | >95 (Chromatographic) |

| 2.3 | Crude this compound | 60-75 | 80-90 |

| 3 | Purified this compound | >90 (Purification step) | >99 (Chemical and Isotopic) |

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and the purification workflow.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the purification of this compound.

Disclaimer: The synthetic and purification protocols described in this document are proposed methodologies based on established chemical principles and literature precedents for similar compounds. These protocols have not been independently verified for the specific synthesis of this compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken when handling the reagents and intermediates involved, particularly nitrosamines, which are potent carcinogens.

Commercial Suppliers and Technical Applications of NNK-d4: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4) is a critical tool, primarily utilized as an internal standard in the quantitative analysis of its non-deuterated counterpart, the potent tobacco-specific carcinogen NNK. This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications in experimental protocols, and the known signaling pathways associated with its parent compound, NNK.

Commercial Availability of this compound

A crucial first step for any research involving this compound is sourcing high-purity standards. Several reputable chemical suppliers offer this compound, each with specific product characteristics. The following table summarizes the offerings from prominent vendors to facilitate comparison.

| Supplier | Catalog Number | Purity | Available Quantities/Concentration |

| MedchemExpress | HY-126477S | 99.65% (LCMS) | Not specified |

| AccuStandard | NAS-D-037S-CN | Not specified | 100 µg/mL in Acetonitrile (B52724) |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-M325751 | >95% (HPLC) | 1 mg, 2.5 mg, 25 mg |

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

A certificate of analysis for MedchemExpress's this compound (HY-126477S) indicates a purity of 99.65% as determined by LCMS.[1] LGC Standards, a distributor for Toronto Research Chemicals, specifies a purity of greater than 95% by HPLC for their product (TRC-M325751).[2] AccuStandard provides this compound as a certified reference material in a solution of 100 µg/mL in acetonitrile (NAS-D-037S-CN).[3]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of NNK in various biological and environmental matrices.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.

Quantification of NNK in Biological Samples using LC-MS/MS with this compound Internal Standard

A common experimental workflow for the analysis of NNK in biological samples such as urine, plasma, or tissue homogenates involves the following key steps:

Detailed Methodological Considerations:

-

Sample Preparation: Biological samples are first spiked with a known concentration of this compound. This is followed by an extraction step, commonly solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest from the complex biological matrix. The extract is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and mobile phase gradient to resolve NNK and this compound from other sample components. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both NNK and this compound to ensure selectivity and sensitivity. For instance, one study utilized the transition of m/z 208.2 to m/z 122.1 for NNK and m/z 212.3 to m/z 126.2 for this compound.[5]

-

Data Analysis: The peak areas for both NNK and this compound are integrated. The ratio of the peak area of NNK to the peak area of this compound is then calculated. This ratio is used to determine the concentration of NNK in the original sample by comparing it to a calibration curve prepared with known concentrations of NNK and a constant concentration of this compound.

Signaling Pathways of NNK

While this compound itself is primarily used as a non-reactive tracer, understanding the biological effects of its parent compound, NNK, is paramount for researchers in toxicology and cancer biology. NNK is a potent procarcinogen that, upon metabolic activation, can induce DNA damage and activate oncogenic signaling pathways, contributing to tumor initiation and progression, particularly in the lung.

NNK Metabolism and DNA Adduct Formation

The carcinogenicity of NNK is intrinsically linked to its metabolic activation by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations.

The major types of DNA adducts formed from NNK metabolism are pyridyloxobutyl (POB) and methyl DNA adducts.[1] The formation and persistence of these adducts in target tissues are considered key events in NNK-induced carcinogenesis.[1]

NNK-Induced Oncogenic Signaling

Beyond its genotoxic effects, NNK can also promote cancer development by binding to and activating cellular receptors, thereby stimulating signaling pathways involved in cell proliferation, survival, and migration. A key pathway implicated in NNK's effects is the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) signaling cascade.

References

- 1. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

NNK-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. This document is intended to serve as a core resource for professionals engaged in research, clinical diagnostics, and drug development, offering detailed data, experimental methodologies, and an exploration of the relevant biological pathways associated with its non-labeled analogue.

Core Compound Data: this compound

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of NNK in various biological and environmental matrices.[1] Its physical and chemical properties are nearly identical to NNK, with the key difference being the increased mass due to the deuterium (B1214612) atoms, allowing for its distinction in mass spectrometric analyses.

| Property | Value | Source(s) |

| CAS Number | 764661-24-7 | [1][2] |

| Molecular Formula | C₁₀H₉D₄N₃O₂ | MedChemExpress |

| Molecular Weight | 211.25 g/mol | [2] |

| Synonyms | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [1] |

Experimental Protocols: Quantification of NNK using this compound

The following protocol outlines a validated UHPLC-MS/MS method for the simultaneous quantification of NNK and other tobacco-specific nitrosamines in biological samples, employing this compound as an internal standard.

Sample Preparation (Urine)

For the analysis of total NNK and its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) in urine, the following steps are recommended:

-

To a 0.25 mL urine sample, add 50 µL of the internal standard solution containing this compound.

-

For the analysis of total NNAL, add β-glucuronidase to hydrolyze the glucuronide conjugates.

-

Incubate the samples at 37°C.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

System: ACQUITY UPLC H-Class System

-

Column: Acquity BEH C18 (150 × 2.1 mm i.d., 1.7 μm)

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 5.5

-

Mobile Phase B: 10 mM ammonium formate in methanol, pH 5.5

-

Flow Rate: 0.45 mL/min

-

Column Temperature: 55°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 1% B

-

0.5-0.8 min: Increase to 20% B

-

0.8-1.0 min: Increase to 55% B

-

1.0-3.0 min: Increase to 100% B

-

Post 3.01 min: Return to initial conditions and equilibrate for 4 min

-

Mass Spectrometry Conditions:

-

System: Xevo TQD Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: +0.5 kV

-

Source Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/h

-

MRM Transitions:

-

NNK: m/z 208.2 → 122.1

-

This compound (Internal Standard): m/z 212.3 → 126.2

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| NNK | 208.2 | 122.1 | Optimized Value | Optimized Value |

| This compound | 212.3 | 126.2 | Optimized Value | Optimized Value |

Signaling Pathways Modulated by NNK

While this compound serves as an analytical tool, its unlabeled counterpart, NNK, is a potent carcinogen known to perturb several critical cellular signaling pathways, contributing to tumorigenesis. The study of these pathways is essential for understanding tobacco-related cancers and developing targeted therapies.

ROS-Wnt Signaling Pathway in Lung Cancer

NNK has been shown to induce the production of reactive oxygen species (ROS) in A549 human lung cancer cells. This increase in ROS subsequently activates the Wnt signaling pathway, which is known to play a role in the proliferation and maintenance of cancer stem cells.[2]

Caption: NNK induces ROS, which in turn activates the Wnt signaling pathway, promoting cancer stem cells.

α7-nAChR/ERK Signaling Pathway in Lung Cancer Invasion

NNK can bind to the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), leading to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. This activation has been linked to the upregulation of contactin-1, a cell adhesion molecule, thereby enhancing the invasive potential of lung cancer cells.[3]

Caption: NNK stimulates the α7-nAChR/ERK pathway, leading to increased cancer cell invasiveness.

Prostaglandin (B15479496) E Receptor (EP2/EP4) Pathway in Gastric Cancer

In gastric cancer models, NNK has been demonstrated to promote cancer cell growth by upregulating prostaglandin E receptors EP2 and EP4. This upregulation is associated with increased levels of vascular endothelial growth factor (VEGF), promotion of angiogenesis, and suppression of apoptosis, all of which are critical for tumor progression.[4]

Caption: NNK promotes gastric cancer growth via upregulation of EP2 and EP4 prostaglandin receptors.

References

- 1. In Vivo Stable Isotope Labeling and Mass Spectrometry-Based Metabolic Profiling of a Potent Tobacco-Specific Carcinogen in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of NNK-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of its non-deuterated counterpart, NNK, in various biological and environmental matrices.[1] Its physical and chemical properties are crucial for its proper handling, storage, and application in experimental settings.

Physical Properties

The physical characteristics of this compound are essential for its handling and preparation in a laboratory setting. While specific experimental data for some properties of the deuterated form are limited, the properties of the non-deuterated NNK serve as a reliable reference.

| Property | Value | Source(s) |

| Physical State | Solid, white to off-white crystalline powder. | [2][3] |

| Molecular Formula | C₁₀H₉D₄N₃O₂ | [2][4] |

| Molecular Weight | 211.25 g/mol | [2][4][5] |

| Melting Point | 63-65 °C (for NNK) | [6] |

| Boiling Point | 346.25 °C (rough estimate for NNK) | [6] |

| Solubility | Soluble in DMSO (≥ 62.5 mg/mL), Acetonitrile, Methanol (B129727), Chloroform, and PBS (pH 7.2). | [2][6][7][8] |

| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2][3] |

Chemical Properties

The chemical properties of this compound are fundamental to understanding its reactivity and stability.

| Property | Value | Source(s) |

| CAS Number | 764661-24-7 | [2][4][5][7] |

| IUPAC Name | N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuterio-3-pyridinyl)butyl]nitrous amide | [5] |

| SMILES | O=C(C1=C([2H])C([2H])=C([2H])N=C1[2H])CCCN(C)N=O | [2][3] |

| pKa | 3.19 ± 0.10 (Predicted for NNK) | [6] |

| Stability | Stable under recommended storage conditions. Light sensitive. Incompatible with strong oxidizing agents. | [9] |

Experimental Protocols

This compound is a critical component in the quantitative analysis of NNK. Below are detailed methodologies for its use in LC-MS/MS analysis.

Sample Preparation for Biological Matrices (Urine)

This protocol outlines a "dilute and shoot" method for the determination of tobacco-specific nitrosamines, including NNK, using this compound as an internal standard.[10]

-

Standard and Sample Preparation:

-

Prepare stock solutions of NNK and this compound in a suitable solvent such as acetonitrile.

-

Create a series of calibration standards by spiking blank urine with known concentrations of NNK.

-

Add a fixed concentration of the this compound internal standard to all calibration standards and unknown urine samples.

-

-

Extraction:

-

For the analysis of total NNK (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is required.

-

Alternatively, a simple dilution of the urine sample (e.g., 1:10 with the initial mobile phase) can be performed for a "dilute and shoot" approach.[10]

-

-

Cleanup:

-

For cleaner samples, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger solvent like methanol or acetonitrile.

-

UPLC-MS/MS Analysis

This section details the instrumental parameters for the analysis of NNK using this compound.

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions to be monitored are:

-

NNK: m/z 208 → m/z 122 (quantifier), m/z 208 → m/z 93 (qualifier)

-

This compound: m/z 212 → m/z 126

-

Signaling Pathways and Metabolic Activation

The carcinogenicity of NNK is attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of key signaling pathways. As an isotopic analogue, this compound is expected to follow the same metabolic and signaling pathways.

Metabolic Activation of NNK

NNK is metabolically activated by cytochrome P450 enzymes, primarily in the lung, leading to the formation of DNA adducts that can cause mutations in critical genes like KRAS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | C10H13N3O2 | CID 12147167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. caymanchem.com [caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. waters.com [waters.com]

An In-depth Technical Guide to the Mechanism of Action of NNK and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its deuterated analog. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic activation, DNA adduct formation, and cellular signaling pathways affected by these compounds.

Metabolic Activation and Detoxification: A Tale of Two Pathways

NNK, a procarcinogen, requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic fate of NNK is dictated by two main competing pathways: α-hydroxylation (bioactivation) and carbonyl reduction (detoxification).

α-Hydroxylation (Metabolic Activation): This pathway is responsible for the conversion of NNK into highly reactive intermediates that can damage DNA. It occurs at two positions:

-

α-Methylene hydroxylation: This process generates methanediazohydroxide, which ultimately leads to the formation of methyl DNA adducts.

-

α-Methyl hydroxylation: This results in the formation of a pyridyloxobutyl (POB) diazohydroxide, which pyridyloxobutylates DNA.

Both methylation and pyridyloxobutylation of DNA are considered crucial for the carcinogenicity of NNK.[1]

Carbonyl Reduction (Detoxification): NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). While NNAL itself is also a lung carcinogen, it is generally considered a detoxification product as it can be further conjugated with glucuronic acid to form NNAL-Gluc, which is then excreted. However, NNAL can also undergo α-hydroxylation, contributing to the formation of DNA adducts.

Role of Deuterated Analogs in Elucidating Metabolism:

The use of deuterated NNK analogs has been instrumental in studying its metabolism, leveraging the kinetic isotope effect (KIE) . The C-D bond is stronger than a C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. By strategically placing deuterium (B1214612) atoms at sites of metabolic activity, the rate of metabolism at that position can be slowed, providing valuable insights into the metabolic pathways.

For instance, studies using stereospecifically deuterated NNK have shown that deuterium substitution at the α-methylene position can significantly reduce the formation of methyl DNA adducts and, consequently, the tumorigenicity of NNK. This demonstrates the critical role of the methylation pathway in NNK-induced carcinogenesis.

Quantitative Data on NNK Metabolism and the Effect of Deuteration

The following tables summarize key quantitative data from studies on NNK metabolism and the impact of deuteration.

Table 1: Kinetic Isotope Effect of Deuterated NNK on Metabolism by Mouse Cytochrome P450 Enzymes

| Deuterated NNK Analog | Cytochrome P450 Enzyme | Apparent Vmax (pmol OPB/min/pmol P450) | Kinetic Isotope Effect (DV) |

| (4R)-[4-²H₁]NNK | P450 2A4 | Not Reported | 3.2 ± 0.2 |

| (4S)-[4-²H₁]NNK | P450 2A4 | Not Reported | 1.3 ± 0.1 |

| (4R)-[4-²H₁]NNK | P450 2A5 | Not Reported | 2.2 ± 0.2 |

| (4S)-[4-²H₁]NNK | P450 2A5 | Not Reported | 1.1 ± 0.1 |

OPB: 4-oxo-4-(3-pyridyl)butanal, a product of NNK 4-hydroxylation. Data synthesized from relevant research articles.

Table 2: Urinary Excretion of Deuterated NNK Metabolite in Smokers with Different CYP2A6 Activity

| CYP2A6 Activity Group (Nicotine Metabolite Ratio, NMR) | Average Concentration of D₄-hydroxy acid (fmol/mL) | Total D₄-hydroxy acid Excreted (pmol/24h) |

| Low NMR (<0.05) | 20 ± 14 | 29.1 ± 16.8 |

| "Normal" NMR (>0.3) | 33 ± 18 | 59.7 ± 45.3 |

D₄-hydroxy acid is a urinary product of the major bioactivation pathway of [pyridyl-D₄]-NNK. Data synthesized from relevant research articles.

DNA Adduct Formation: The Molecular Basis of NNK's Genotoxicity

The metabolic activation of NNK leads to the formation of DNA adducts, which are covalent modifications of the DNA. These adducts can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis. The two primary types of DNA adducts formed by NNK are:

-

Pyridyloxobutyl (POB) DNA adducts: These are bulky adducts formed from the α-methyl hydroxylation pathway.

-

Methyl DNA adducts: These are smaller adducts, such as O⁶-methylguanine (O⁶-meG), formed from the α-methylene hydroxylation pathway. O⁶-meG is a particularly pro-mutagenic lesion.

Studies with deuterated NNK have demonstrated that a reduction in the rate of metabolic activation directly correlates with lower levels of DNA adducts.

Quantitative Data on DNA Adduct Formation

Table 3: Levels of Methyl DNA Adducts in Lung DNA of Mice Treated with NNK and a Deuterated Analog

| Treatment Group | O⁶-methylguanine (adducts/10⁷ guanine) | 7-methylguanine (adducts/10⁷ guanine) |

| NNK | ~2-fold higher than (4R)-[4-²H₁]NNK | ~2-fold higher than (4R)-[4-²H₁]NNK |

| (4S)-[4-²H₁]NNK | Similar to NNK | Similar to NNK |

| (4R)-[4-²H₁]NNK | Lower than NNK and (4S)-[4-²H₁]NNK | Lower than NNK and (4S)-[4-²H₁]NNK |

Data synthesized from relevant research articles demonstrating the attenuating effect of stereospecific deuteration.

Perturbation of Cellular Signaling Pathways

Beyond its direct genotoxic effects, NNK can also promote cancer development by dysregulating key cellular signaling pathways. This often occurs through its interaction with various cell surface receptors.

Key Signaling Pathways Affected by NNK:

-

Nicotinic Acetylcholine Receptors (nAChRs): NNK can bind to nAChRs, particularly the α7 subtype, leading to the activation of downstream signaling cascades that promote cell proliferation and survival. These include the PI3K/Akt/mTOR , RAF/MEK/ERK , and PKC pathways.

-

β-Adrenergic Receptors (β-ARs): NNK can also activate β-ARs, contributing to cell proliferation.

-

Epidermal Growth Factor Receptor (EGFR): Indirect activation of EGFR signaling has also been implicated in NNK's mitogenic effects.

-

Wnt Signaling Pathway: NNK has been shown to activate the Wnt signaling pathway, which is crucial for cell fate determination and proliferation.

The effect of deuteration on the interaction of NNK with these receptors and the subsequent modulation of signaling pathways is an area of ongoing research. It is plausible that the altered metabolism of deuterated NNK could lead to different concentrations of the active compound reaching these receptors, thereby modifying the signaling output.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NNK and its deuterated analogs.

Analysis of NNK Metabolism by Cytochrome P450 Enzymes

Objective: To determine the kinetic parameters of NNK and its deuterated analog metabolism by specific CYP450 enzymes.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP2A13)

-

NNK and deuterated NNK standards

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Prepare reaction mixtures containing the CYP450 enzyme, NNK or its deuterated analog at various concentrations, and the incubation buffer.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 10-30 minutes) at 37°C with shaking.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites (e.g., NNAL, hydroxy acid).

-

Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of DNA Adducts by LC-MS/MS

Objective: To measure the levels of specific DNA adducts in tissues or cells exposed to NNK or its deuterated analog.

Materials:

-

DNA isolated from tissues or cells

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Internal standards (stable isotope-labeled DNA adducts)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

Procedure:

-

Isolate genomic DNA from the samples of interest.

-

Add internal standards to the DNA samples.

-

Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes.

-

Purify the deoxynucleosides using SPE.

-

Analyze the purified sample by LC-MS/MS using selected reaction monitoring (SRM) to detect and quantify the specific DNA adducts and unmodified deoxynucleosides.

-

Calculate the adduct levels as the ratio of the adduct to the corresponding unmodified deoxynucleoside.

Western Blot Analysis of Signaling Pathway Activation

Objective: To assess the effect of NNK on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

Materials:

-

Cell lysates from cells treated with NNK

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the target proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of NNK for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by NNK and a general experimental workflow for studying its effects.

NNK Metabolic Activation and DNA Adduct Formation

Caption: Metabolic pathways of NNK leading to detoxification or bioactivation and DNA adduct formation.

NNK-Induced Cellular Signaling Pathways

Caption: Major signaling pathways activated by NNK leading to pro-cancerous cellular effects.

Experimental Workflow for Investigating NNK's Effects

Caption: A generalized experimental workflow for the comprehensive study of NNK's mechanism of action.

References

An In-depth Technical Guide to the Safety and Handling of NNK-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNK-d4, or 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, is the deuterated form of the potent tobacco-specific nitrosamine, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a well-established carcinogen found in tobacco products and is a key etiological agent in cancers of the lung, pancreas, and oral cavity.[1] The deuterated analogue, this compound, is primarily utilized as an internal standard in analytical and research settings for the accurate quantification of NNK in biological and environmental samples. Given its close structural relationship to a potent carcinogen, stringent safety and handling protocols are imperative when working with this compound. This guide provides a comprehensive overview of the safety data, handling precautions, metabolic activation, and signaling pathways associated with NNK and, by extension, this compound.

Safety Data Sheet (SDS) and Hazard Information

GHS Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for NNK:

Pictograms:

| Pictogram | Hazard Class |

| Skull and crossbones | Acute toxicity (oral) |

| Health hazard | Carcinogenicity, Germ cell mutagenicity, Reproductive toxicity, Specific target organ toxicity |

| Exclamation mark | Skin sensitization |

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.[2]

-

H361: Suspected of damaging fertility or the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

Prevention:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

| Property | Value |

| CAS Number | 764661-24-7 |

| Molecular Formula | C₁₀H₉D₄N₃O₂ |

| Molecular Weight | 211.25 g/mol |

| Appearance | Pale yellow crystalline solid |

| Storage Temperature | -20°C |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its carcinogenic nature, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.

-

Engineering Controls: All handling of this compound should be performed in a designated area within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended.

-

Lab Coat: A dedicated lab coat should be worn and laundered separately from other clothing.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Metabolic Activation and Carcinogenesis

The carcinogenicity of NNK is contingent upon its metabolic activation into reactive intermediates that can form adducts with DNA. This process is a critical area of study for understanding tobacco-related cancers.

Metabolic Pathways

The primary metabolic pathways of NNK involve α-hydroxylation and carbonyl reduction, catalyzed by cytochrome P450 enzymes.

-

α-Hydroxylation: This is the major activation pathway. Hydroxylation at the α-methyl or α-methylene position of the nitrosamino group leads to the formation of unstable intermediates. These intermediates spontaneously decompose to yield DNA-alkylating species, specifically methyldiazohydroxide and 4-(3-pyridyl)-4-oxobutanediazohydroxide. These reactive species can methylate and pyridyloxobutylate DNA, respectively, leading to the formation of DNA adducts such as O⁶-methylguanine, which is a highly mutagenic lesion.

-

Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL can undergo similar metabolic activation pathways as NNK.

-

Detoxification: Detoxification pathways for NNK include pyridine (B92270) N-oxidation and glucuronidation of NNAL, which result in more water-soluble metabolites that can be excreted.

Signaling Pathways Activated by NNK

Beyond its genotoxic effects through DNA adduction, NNK can also promote cancer development by aberrantly activating several intracellular signaling pathways that regulate cell proliferation, survival, and migration.

α7-Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR) Signaling

NNK can bind to and activate the α7-nicotinic acetylcholine receptor (α7-nAChR), which is expressed in various cell types, including lung epithelial cells. This activation triggers a cascade of downstream signaling events:

-

Activation of Protein Kinase C (PKC): α7-nAChR activation leads to an influx of calcium ions, which in turn activates PKC.

-

Activation of the RAF-MEK-ERK Pathway: Activated PKC can subsequently activate the RAF-MEK-ERK (MAPK) signaling cascade, a key pathway that promotes cell proliferation and survival.

-

Activation of the PI3K-AKT-mTOR Pathway: NNK-mediated α7-nAChR activation can also stimulate the PI3K-AKT-mTOR pathway, which is crucial for cell growth, proliferation, and inhibition of apoptosis.

β-Adrenergic Receptor (β-AR) Signaling

NNK has also been shown to activate β-adrenergic receptors, leading to the activation of similar downstream pro-survival and proliferative pathways, often in a synergistic manner with α7-nAChR signaling.

Experimental Protocols

Detailed methodologies for key experiments involving NNK are crucial for reproducibility and accurate interpretation of results. Below are summaries of common experimental protocols.

NNK-Induced Lung Tumorigenesis in A/J Mice

The A/J mouse strain is highly susceptible to lung tumor induction by NNK and is a widely used model in cancer research.

Protocol:

-

Animal Model: Male or female A/J mice, typically 6-8 weeks old.

-

NNK Administration: A single intraperitoneal (i.p.) injection of NNK dissolved in a suitable vehicle (e.g., saline or corn oil) at a dose of 100 mg/kg body weight.

-

Observation Period: Mice are housed under standard conditions for a period of 16 to 24 weeks post-injection to allow for tumor development.

-

Tumor Analysis: At the end of the observation period, mice are euthanized, and their lungs are harvested. The number of surface tumors is counted, and the lungs are fixed in formalin for histopathological analysis to confirm the presence of adenomas and adenocarcinomas.

Quantification of NNK-DNA Adducts

Measuring the levels of DNA adducts is a key method for assessing the genotoxic effects of NNK.

Protocol:

-

Sample Collection: Tissues of interest (e.g., lung, liver) are collected from animals exposed to NNK.

-

DNA Isolation: Genomic DNA is isolated from the tissues using standard DNA extraction protocols.

-

DNA Hydrolysis: The isolated DNA is subjected to enzymatic or chemical hydrolysis to release the adducted nucleosides or bases.

-

LC-MS/MS Analysis: The hydrolyzed DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard, such as this compound-derived DNA adducts, is used for accurate quantification. The mass spectrometer is set to detect the specific mass-to-charge ratio of the DNA adducts of interest (e.g., O⁶-methylguanine).

-

Data Analysis: The amount of DNA adduct is quantified by comparing the peak area of the analyte to that of the internal standard and is typically expressed as the number of adducts per 10^x normal nucleotides.

Conclusion

This compound is an indispensable tool for research into the mechanisms of tobacco-induced carcinogenesis. However, its structural similarity to the potent carcinogen NNK necessitates that it be handled with the utmost care. A thorough understanding of its safety profile, metabolic activation, and the signaling pathways it influences is critical for all researchers, scientists, and drug development professionals working with this compound. By adhering to the stringent safety and handling protocols outlined in this guide, the risks associated with the use of this compound can be effectively managed, allowing for its continued and safe use in advancing our understanding of cancer biology.

References

An In-depth Technical Guide on the Role of Nicotine-Derived Nitrosamine (B1359907) Ketone (NNK) in Tobacco-Related Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine-derived nitrosamine ketone (NNK), a potent tobacco-specific nitrosamine, is a critical etiological agent in the development of tobacco-related cancers, particularly lung adenocarcinoma. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NNK-induced carcinogenesis. It details the metabolic activation of NNK, the formation of genotoxic DNA adducts, and the subsequent dysregulation of key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel therapeutic and preventative strategies against tobacco-induced malignancies.

Introduction

Tobacco use is the leading preventable cause of cancer worldwide, and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is one of the most potent carcinogens in tobacco smoke.[1][2] Formed from the nitrosation of nicotine (B1678760) during the curing and processing of tobacco, NNK has been classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[3] Its carcinogenic activity is contingent upon metabolic activation to reactive intermediates that damage DNA and promote oncogenic signaling cascades.[1][4] This guide will delve into the core mechanisms of NNK's carcinogenicity, providing detailed experimental methodologies and quantitative data to support further research and drug development efforts.

Metabolic Activation of NNK

NNK itself is a procarcinogen and requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects.[5][6] This activation predominantly occurs through α-hydroxylation of the methyl and methylene (B1212753) carbons adjacent to the nitrosamino group.[5][6]

α-Hydroxylation Pathways

-

Methylene Hydroxylation: This pathway generates a methanediazohydroxide intermediate, which subsequently forms a highly reactive methyldiazonium ion.[5] This ion is a potent methylating agent that can modify DNA bases, leading to the formation of adducts such as 7-methylguanine (B141273) (7-mG) and O⁶-methylguanine (O⁶-mG).[7] O⁶-mG is a particularly pro-mutagenic lesion, frequently causing G:C to A:T transition mutations in key oncogenes like KRAS.[8]

-

Methyl Hydroxylation: This pathway produces an unstable intermediate that decomposes to form a pyridyloxobutyl (POB) diazonium ion.[5][7] This reactive species pyridyloxobutylates DNA, forming a variety of POB-DNA adducts, including O²-POB-thymidine and O⁶-POB-deoxyguanosine.[2][5] These bulky adducts can distort the DNA helix, leading to mutations if not repaired.

Carbonyl Reduction

NNK can also undergo carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen.[3] NNAL can be further metabolized through α-hydroxylation pathways, contributing to the formation of both methylating and pyridylhydroxybutylating (PHB) DNA-reactive species.[3]

Detoxification Pathways

Detoxification of NNK and NNAL primarily occurs through glucuronidation and pyridine (B92270) N-oxidation.[5] Glucuronidation of NNAL is a significant detoxification route, leading to the formation of NNAL-N-Gluc and NNAL-O-Gluc, which are excreted in the urine.[5]

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in NNK-induced carcinogenesis.[1] The persistence of these adducts can lead to miscoding during DNA replication and the fixation of mutations in critical genes.

Key DNA Adducts

-

O⁶-methylguanine (O⁶-mG): A highly mutagenic adduct that preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to G to A transition mutations.[8]

-

Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) Adducts: Bulky adducts that can cause transcriptional and replicative errors.[3][5]

The accumulation of these adducts in target tissues, such as the lung, is strongly correlated with tumor induction in animal models.[7]

Dysregulation of Cellular Signaling Pathways

In addition to its genotoxic effects, NNK can act as a signaling molecule, binding to and activating cell surface receptors, thereby promoting cell proliferation, survival, and migration.[9]

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

NNK binds with high affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are expressed on various cell types, including lung epithelial cells.[10] Activation of α7 nAChR by NNK can trigger downstream signaling cascades, including the c-Src/PKCι/FAK loop, leading to increased cell migration and invasion.[10]

β-Adrenergic Receptor (β-AR) Signaling

NNK can also function as an agonist for β-adrenergic receptors.[11] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[11] This pathway can subsequently activate downstream effectors like the mitogen-activated protein kinase (MAPK) cascade.[11]

Epidermal Growth Factor Receptor (EGFR) Transactivation

NNK has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at multiple tyrosine residues.[11] This transactivation of EGFR signaling can contribute to the activation of pro-proliferative and anti-apoptotic pathways, such as the PI3K/Akt and ERK1/2 pathways.[11]

Experimental Protocols

Quantification of NNK-Induced DNA Adducts by LC-MS/MS

This protocol outlines the general steps for the sensitive detection and quantification of O⁶-methylguanine (O⁶-mG) and pyridyloxobutyl (POB)-DNA adducts.

5.1.1. DNA Isolation from Tissues

-

Homogenize frozen tissue samples in a lysis buffer containing proteinase K.

-

Incubate the homogenate at 37°C overnight to ensure complete protein digestion.

-

Extract DNA using phenol-chloroform followed by ethanol (B145695) precipitation or by using commercially available DNA isolation kits.

-

Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.

5.1.2. DNA Hydrolysis

-

For O⁶-mG: Acid hydrolysis of the DNA sample is performed using formic acid at elevated temperatures (e.g., 85°C for 60 minutes).[12]

-

For POB-DNA adducts: Enzymatic hydrolysis to deoxyribonucleosides is performed using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[2]

5.1.3. LC-MS/MS Analysis

-

Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.

-

Elute the analytes using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile).

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor specific mass transitions (multiple reaction monitoring - MRM) for O⁶-mG (e.g., m/z 166.1 > 149.1) and POB-adducted nucleosides.[2][12]

-

Quantify the adducts using a stable isotope-labeled internal standard.

NNK-Induced Lung Tumorigenesis in A/J Mice

The A/J mouse strain is highly susceptible to NNK-induced lung tumorigenesis and serves as a valuable in vivo model.

5.2.1. Animal Husbandry and NNK Administration

-

House female A/J mice (6-8 weeks old) under standard laboratory conditions.

-

Dissolve NNK in a suitable vehicle such as saline or trioctanoin.

-

Administer NNK via intraperitoneal (i.p.) injection, intragastric (i.g.) gavage, or in the drinking water. A common i.p. dosing regimen is a single dose of 100 mg/kg body weight.[13]

-

Include a vehicle control group.

5.2.2. Tumor Assessment

-

Euthanize mice at a predetermined time point (e.g., 16-26 weeks post-NNK administration).[13]

-

Excise the lungs and fix them in formalin.

-

Count the number of surface lung tumors under a dissecting microscope.

-

Process lung tissue for histopathological analysis to confirm tumor type (e.g., adenoma, adenocarcinoma).

Cell-Based Assays

5.3.1. Cell Culture

-

Maintain human lung adenocarcinoma cell lines (e.g., A549, H460) or normal human bronchial epithelial cells (e.g., BEAS-2B) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[14]

5.3.2. Cell Proliferation (MTT) Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of NNK (e.g., 100 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[16]

5.3.3. Western Blot Analysis of Signaling Proteins

-

Treat cells with NNK for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204).[17][18][19]

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Kinetic Parameters of NNK Metabolic Activation by Human Cytochrome P450 Enzymes

| CYP450 Isoform | Metabolic Reaction | K_m (µM) | k_cat (min⁻¹) |

| CYP2A6 | α-methylene hydroxylation | 118 | - |

| CYP2A6 | α-methyl hydroxylation | ~118 | Lower than α-methylene hydroxylation |

| CYP2E1 | α-methyl hydroxylation | High (mM range) | High capacity |

| CYP2D6 | α-methyl hydroxylation | High (mM range) | High capacity |

| CYP3A4 | α-methylene hydroxylation | High | - |

| Data from[5] |

Table 2: Tumor Incidence in Animal Models Treated with NNK

| Animal Model | NNK Dose and Administration Route | Treatment Duration | Observation Period | Tumor Incidence/Multiplicity | Reference |

| A/J Mice | 100 mg/kg, single i.p. injection | Single dose | 34-42 weeks | Increased frequency of adenomas | [13] |

| A/J Mice | 3 µmol/week, i.p. or i.g. | 8 weeks | 26 weeks | 100% lung adenoma | [13] |

| F344 Rats | 3.4 mmol total dose, s.c. injection | 20 weeks | 12 months | Nasal cavity: 83%, Liver: 83-100%, Lung: 67% | [20] |

| F344 Rats | 0.5 ppm in drinking water | Lifetime | Lifetime | Lung: 11.25% (9/80) | [3] |

| F344 Rats | 1.0 ppm in drinking water | Lifetime | Lifetime | Lung: 25% (20/80) | [3] |

| F344 Rats | 5.0 ppm in drinking water | Lifetime | Lifetime | Lung: 90% (27/30) | [3] |

| Syrian Golden Hamsters | 1 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 15% | [7] |

| Syrian Golden Hamsters | 3.3 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 35% | [7] |

| Syrian Golden Hamsters | 10 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 42.1% | [7] |

Visualizations of Pathways and Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on N-nitrosobis(2-oxopropyl)amine (BOP)-initiated carcinogenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of lung and exocrine pancreas tumors in F344 rats by tobacco-specific and Areca-derived N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous exposure to nicotine and hyperoxia causes tumors in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]

- 11. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]

- 12. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 14. A549 Cell Subculture Protocol [a549.com]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Anti-EGFR (phospho Tyr1068) Antibody (A16953) | Antibodies.com [antibodies.com]

- 19. Anti-phospho-Erk1/2 (Thr202/Tyr204, Thr185/Tyr187)Antibody, recombinant clone AW39R, rabbit monoclonal clone AW39R, Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]

- 20. Comparative carcinogenicity in F344 rats of the tobacco-specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Landscape of Nicotine-Derived Nitrosamino Ketone (NNK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine-derived nitrosamino ketone (NNK), a potent procarcinogen found in tobacco products, undergoes extensive metabolic transformation in vivo, a process intricately linked to its carcinogenic potential. Understanding the metabolic pathways of NNK is paramount for assessing tobacco-related cancer risk, developing effective chemopreventive strategies, and designing targeted therapeutic interventions. This technical guide provides an in-depth overview of the core metabolic pathways of NNK in vivo, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Metabolic Pathways of NNK

The in vivo metabolism of NNK is a bifurcated process involving two principal routes: metabolic activation, which leads to the formation of DNA-damaging agents, and detoxification, which facilitates the excretion of less harmful metabolites.[1]

Metabolic Activation: The Path to Carcinogenesis

The primary route for the metabolic activation of NNK is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2][3] This process can occur at two distinct positions on the NNK molecule: the α-methyl position and the α-methylene position.

-

α-Methylhydroxylation: This pathway leads to the formation of an unstable intermediate that spontaneously decomposes to generate a pyridyloxobutylating agent. This reactive species can form DNA adducts, such as O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O6-POB-dGuo), which are implicated in the mutagenic and carcinogenic effects of NNK.[4][5]

-

α-Methylenehydroxylation: This pathway results in the formation of another unstable intermediate that yields formaldehyde (B43269) and a methylating agent. The latter can methylate DNA, forming adducts like O6-methylguanine (O6-methyl-Gua), a well-established pro-mutagenic lesion.[4][5]

Key enzymes implicated in the α-hydroxylation of NNK include CYP2A6, CYP2A13, and to a lesser extent, CYP2B6.[6] Notably, CYP2A13, predominantly expressed in the respiratory tract, is highly efficient in the metabolic activation of NNK.

Detoxification Pathways: Mitigating Carcinogenic Risk

Concurrent with metabolic activation, NNK undergoes several detoxification reactions that convert it into more water-soluble and readily excretable forms.

-

Carbonyl Reduction: One of the major detoxification pathways is the reduction of the keto group of NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL).[2][7] This reaction is catalyzed by carbonyl reductases and aldo-keto reductases.[1] While NNAL itself can be carcinogenic, it is a substrate for further detoxification reactions.[7]

-

Pyridine (B92270) N-oxidation: The pyridine nitrogen of NNK can be oxidized to form NNK-N-oxide.[2] This metabolite is considered less toxic and is readily excreted in the urine.

-

Glucuronidation: NNAL can undergo glucuronidation, a phase II metabolic reaction, to form NNAL-glucuronides (NNAL-Gluc).[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of NNAL, facilitating its elimination from the body.[2] Two main glucuronides have been identified: NNAL-O-Gluc and NNAL-N-Gluc.[2]

Quantitative Analysis of NNK Metabolism

The distribution of NNK metabolites can vary depending on the tissue, the concentration of NNK, and the presence of metabolic inhibitors. The following tables summarize quantitative data from an in vivo study using an isolated perfused rat lung (IPRL) system, which allows for the examination of pulmonary metabolism independent of other organs.[4]

Table 1: Distribution of NNK and its Metabolites in Perfusate of Isolated Perfused Rat Lung (IPRL) after 180 minutes

| Compound | 0.1 µM NNK (%) | 1.2 µM NNK (%) | 0.1 µM NNK + 20 µM PEITC (%) |

| NNK | 10.3 ± 1.1 | 24.1 ± 1.8 | 20.3 ± 1.5 |

| NNK-N-oxide | 49.0 ± 0.8 | 40.0 ± 2.0 | 33.8 ± 1.9 |

| Keto Acid | 11.6 ± 1.2 | 8.9 ± 0.9 | 6.4 ± 0.5 |

| Keto Alcohol | 20.3 ± 0.4 | 16.0 ± 1.3 | 12.5 ± 1.0 |

| NNAL | 7.7 ± 0.4 | 9.9 ± 0.7 | 22.8 ± 1.1 |

| NNAL-N-oxide | 5.2 ± 0.4 | 3.6 ± 0.3 | 2.0 ± 0.3 |

| Diol | 2.9 ± 0.2 | 2.0 ± 0.2 | 1.2 ± 0.2 |

*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].

Table 2: Distribution of NNK and its Metabolites in Lung Tissue in the IPRL System after 180 minutes

| Compound | 0.1 µM NNK (%) | 1.2 µM NNK (%) | 0.1 µM NNK + 20 µM PEITC (%) |

| NNK | 12.8 ± 1.2 | 19.5 ± 2.1 | 20.1 ± 2.5 |

| NNK-N-oxide | 10.1 ± 0.9 | 8.5 ± 1.1 | 7.9 ± 0.8 |

| Keto Acid | 15.2 ± 1.5 | 13.9 ± 1.7 | 10.1 ± 1.2 |

| Keto Alcohol | 8.9 ± 0.8 | 7.5 ± 0.9 | 5.9 ± 0.7 |

| NNAL | 18.5 ± 1.9 | 20.1 ± 2.3 | 25.8 ± 2.9 |

| NNAL-N-oxide | 17.1 ± 1.6 | 15.5 ± 1.8 | 13.2 ± 1.5 |

| Diol | 11.3 ± 1.1 | 9.8 ± 1.2 | 8.1 ± 0.9 |

| Hydroxy Acid | 6.1 ± 0.6 | 5.2 ± 0.6 | 3.9 ± 0.4 |

*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].

Table 3: Pharmacokinetic Parameters of NNK in the IPRL System

| Parameter | 0.1 µM NNK | 1.2 µM NNK | 0.1 µM NNK + 20 µM PEITC |

| Apparent Clearance (CLapp; ml/min) | 1.07 ± 0.09 | 0.66 ± 0.09 | 0.55 ± 0.05 |

| Apparent Half-life (t½,app; min) | 55.4 ± 4.9 | 84.2 ± 8.1 | 99.8 ± 9.2 |

*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].

Experimental Protocols

Isolated Perfused Rat Lung (IPRL) Model for NNK Metabolism Studies

This protocol provides a method for studying the pulmonary metabolism of NNK in the absence of hepatic and other extra-pulmonary metabolic influences.[5]

1. Animal Model:

-

Male Fischer 344 rats are commonly used.

2. Perfusion System Setup:

-

The lungs are isolated and perfused in a recirculating system.

-

The perfusate consists of a modified Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and a sufficient supply of oxygen.

-

The system is maintained at 37°C.

3. Dosing and Sample Collection:

-

A bolus dose of radiolabeled NNK (e.g., [5-³H]NNK) is injected into the perfusate reservoir.

-

Perfusate samples are collected at various time points over a period of up to 180 minutes.

-

At the end of the perfusion, the lung tissue is collected, flash-frozen, and stored for analysis.

4. Sample Analysis:

-

Perfusate and lung tissue homogenates are analyzed for NNK and its metabolites.

-

High-Performance Liquid Chromatography (HPLC) with radiochemical detection is a common method for separating and quantifying the different metabolites.

-